4-Butylbenzenethiol

描述

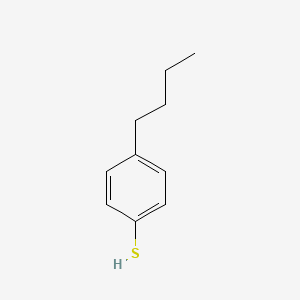

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-butylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQZSZNJUBQKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373845 | |

| Record name | Benzenethiol, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-15-0 | |

| Record name | 4-Butylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4946-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4946-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Butylbenzenethiol Derivatives

Diverse Synthetic Routes to Aryl Thiols

The preparation of aryl thiols, including 4-butylbenzenethiol, can be achieved through various synthetic pathways. These routes often involve the reduction of sulfonyl derivatives or the displacement of a leaving group on the aromatic ring.

Halogen-Thiol Exchange Reactions and Nucleophilic Pathways

Nucleophilic aromatic substitution (SNA_r) provides another significant route to aryl thiols. In these reactions, a halide or another suitable leaving group on the aromatic ring is displaced by a sulfur nucleophile. nih.govfishersci.fi Thiols can act as effective nucleophiles in these reactions, which are typically carried out in the presence of a base. fishersci.fi For example, meso-bromosubporphyrin undergoes S_NAr reactions with thiophenols in the presence of a suitable base to yield the corresponding substitution products. nih.gov

The reaction conditions for nucleophilic aromatic substitution often involve polar aprotic solvents like DMSO, DMF, or NMP and heating. fishersci.fi The choice of base, such as potassium carbonate or sodium hydride, is crucial for the reaction's success. fishersci.fi

Halogen-thiol exchange can also be facilitated by transition metal catalysis, which has become an increasingly important method for forming carbon-sulfur bonds. nih.gov These reactions are often more efficient and tolerate a wider range of functional groups compared to non-catalyzed methods. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation. The synthesis of this compound and its derivatives has greatly benefited from the development of various catalytic systems.

Organometallic Catalysis in Thiol Functionalization

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-sulfur (C-S) bonds. morningstar.edu.in A variety of metals, including palladium, copper, nickel, and iron, have been employed to catalyze the coupling of aryl halides or their equivalents with thiols. nih.govmorningstar.edu.inresearchgate.net

Palladium-catalyzed reactions, often under Buchwald-Hartwig conditions, are widely used for the thiolation of aryl halides. acsgcipr.org These systems typically employ phosphine-based ligands and can couple both aryl bromides and chlorides with a broad range of aliphatic and aromatic thiols. organic-chemistry.org

Copper-catalyzed systems have also emerged as a viable and often more economical alternative for the arylation of thiols. nih.gov Copper(I) iodide (CuI) in the presence of a ligand like 1,10-phenanthroline (B135089) can effectively catalyze the coupling of aryl iodides with thiols. researchgate.net These reactions can sometimes be performed in environmentally friendly solvents like water. researchgate.net Copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid has also been reported. beilstein-journals.orgbeilstein-journals.org

Nickel-catalyzed cross-coupling reactions provide another efficient route to aryl sulfides. nih.gov Nickel catalysts can couple aryl triflates with alkyl thiols under mild conditions. bohrium.com Furthermore, nickel catalysis has been used for the aryl exchange reaction between 2-pyridyl sulfides and various aryl electrophiles, offering a thiol-free method for aryl sulfide (B99878) synthesis. acs.orgsciencedaily.com

Iron-catalyzed cross-coupling reactions are gaining attention due to iron's low cost and low toxicity. morningstar.edu.in Iron(III) chloride (FeCl3) with a ligand like L-proline has been shown to catalyze the coupling of aryl halides with thiols. morningstar.edu.in

| Catalyst System | Aryl Source | Thiol Source | Product | Reference |

| Pd(OAc)2 / dippf | Aryl halides | Aliphatic/Aromatic thiols | Aryl thioethers | organic-chemistry.org |

| CuI / Ligand | Aryl iodides | Thiols | Aryl thioethers | researchgate.net |

| Cu(OAc)2 / Bipyridine | Cyclopropylboronic acid | 4-tert-butylbenzenethiol | 4-tert-butyl(cyclopropyl)thiobenzene | beilstein-journals.org |

| Ni(II) precatalyst | Aryl/Alkenyl triflates | Alkyl thiols | Thioethers | bohrium.com |

| Ni/dcypt | 2-Pyridyl sulfide | Aromatic esters | Aryl sulfides | acs.org |

| FeCl3 / L-proline | Aryl halides | Thiols | Diaryl sulfides | morningstar.edu.in |

Phase Transfer Catalysis for Aryl Etherification (Contextual Studies)

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. beilstein-journals.orgbiomedres.usbiomedres.us While this section focuses on aryl etherification for contextual understanding, the principles are applicable to thioetherification as well. In a typical PTC system, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a nucleophile (e.g., an alkoxide or thiolate) from the aqueous or solid phase into the organic phase where it can react with an organic substrate. slideshare.netacs.org

This methodology offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often higher reaction rates and yields. phasetransfer.com For etherification, PTC allows for the reaction to proceed without the need to pre-form and dry the alkoxide. phasetransfer.com These principles can be extended to the synthesis of aryl thioethers, where a thiolate anion is transferred to the organic phase to react with an aryl halide.

Novel Synthetic Strategies for Regio- and Stereoselective Formation

The development of synthetic methods that control the regioselectivity and stereoselectivity of a reaction is a primary goal in organic chemistry. For the synthesis of substituted this compound derivatives, controlling the position of functional groups on the aromatic ring is crucial.

Regioselective synthesis often relies on the directing effects of existing substituents on the aromatic ring or the use of specific catalysts that favor reaction at a particular position. For instance, the coupling of pyrazine (B50134) rings with variously substituted benzenethiols has been studied to understand the factors controlling the regioselectivity of the substitution. eurekaselect.comingentaconnect.com Similarly, the regioselective hydrosilylation of S-substituted 4-allyl-2-methoxy-benzenethiol derivatives has been explored. researchgate.net One-pot protocols for the regioselective synthesis of 1,2- and 1,3-dithioethers from allylic substrates and thiols have been developed using silica (B1680970) as a catalyst. d-nb.info

Stereoselective synthesis becomes important when chiral centers are present in the molecule. While this compound itself is achiral, derivatives may contain stereocenters. General methods for the stereoselective formation of functionalized allylic thioethers have been developed using palladium-catalyzed thiolation of vinyl cyclic carbonates, which proceeds with high (Z)-selectivity. acs.org Photoinitiated thiol-ene reactions on unsaturated sugars (enoses) have also been shown to be a powerful tool for the stereoselective synthesis of thio-linked glycomimetics. nih.gov The addition of thiols to allenic structures can also be controlled to achieve stereoselective synthesis of vinylic sulfides. rsc.org

| Reaction Type | Substrates | Catalyst/Conditions | Key Feature | Reference |

| Nucleophilic Substitution | Pyrazine ring, Substituted benzenethiols | Heterogeneous copper catalyst | Study of regioselectivity | eurekaselect.comingentaconnect.com |

| Hydrosilylation | S-substituted 4-allyl-2-methoxy-benzenethiol | - | Regioselective functionalization | researchgate.net |

| Thiolation | Vinyl cyclic carbonates, Thiols | Palladium catalyst | High (Z)-selectivity | acs.org |

| Thiol-ene Reaction | Enoses, Thiols | Photoinitiation | Stereoselective S-glycoside formation | nih.gov |

| Thiol Addition | Allenes, Thiols | Organic base | Stereoselective vinylic sulfide formation | rsc.org |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Butylbenzenethiol

Fundamental Reactivity of Thiol and Aromatic Moieties

The reactivity of 4-butylbenzenethiol is a composite of the individual reactivities of its thiol and aromatic functionalities. The thiol group is known for its facile oxidation and nucleophilic character, while the benzene (B151609) ring is susceptible to electrophilic and, under certain conditions, nucleophilic attack. The para-butyl group, being an electron-donating group, influences the reactivity of the aromatic ring.

Thiol-Mediated Redox Processes

The thiol group (-SH) of this compound is readily oxidized. This susceptibility to oxidation is a hallmark of thiols and plays a central role in their chemical behavior. nih.govlibretexts.org The oxidation can lead to the formation of a disulfide bond, linking two molecules of the thiol to form di(4-tert-butylphenyl)disulfide. google.com This process is a redox reaction where the thiol is oxidized. libretexts.org

The interconversion between the free thiol and the disulfide is a reversible redox process. libretexts.org In cellular systems, the balance between reduced thiols and their oxidized disulfide forms is crucial for maintaining redox homeostasis. nih.govfrontiersin.org Thiol-disulfide exchange reactions, where a thiol reacts with a disulfide to form a new disulfide and a new thiol, are also common. libretexts.orgchimicatechnoacta.ru These reactions can be promoted by electrochemical methods and the use of redox mediators. chimicatechnoacta.ruchimicatechnoacta.ru

The oxidation of thiols can be initiated by various oxidizing agents, including exposure to air and light, which can lead to degradation of the compound. chemicalbook.com In some instances, the oxidation process can be more complex, leading to the formation of sulfenic, sulfinic, and sulfonic acids. frontiersin.org

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene ring of this compound can undergo electrophilic substitution reactions, a characteristic reaction of aromatic compounds. msu.eduuobasrah.edu.iqmsu.eduuomustansiriyah.edu.iq In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The butyl group at the para position is an electron-donating group, which generally activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and meta positions relative to the butyl group. libretexts.org However, the thiol group is a deactivating group, which can make electrophilic substitution more challenging compared to benzene.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumsu.edu The mechanism for these reactions typically involves a two-step process: the initial attack of the electrophile to form a positively charged intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edumsu.edu The stability of the intermediate carbocation influences the reaction rate and the position of substitution. libretexts.org

While less common, nucleophilic aromatic substitution can occur on aryl halides, particularly those with electron-withdrawing substituents. uomustansiriyah.edu.iq In the case of this compound itself, direct nucleophilic substitution on the ring is not a primary reaction pathway under normal conditions.

Coordination Chemistry and Supramolecular Interactions

The sulfur atom of the thiol group in this compound possesses lone pairs of electrons, making it an excellent ligand for coordinating with metal ions. libretexts.org This property is fundamental to its extensive use in the design of metal complexes and the assembly of sophisticated supramolecular structures like nanoclusters.

Ligand Design and Metal Complexation Principles

This compound and its derivatives serve as effective ligands in coordination chemistry. The thiol group can deprotonate to form a thiolate, which then forms strong bonds with a variety of metal ions. The nature of the metal-ligand bond is typically a Lewis acid-base interaction, where the metal ion is the Lewis acid (electron pair acceptor) and the thiolate is the Lewis base (electron pair donor). libretexts.org

The coordination can lead to the formation of various metal complexes with different geometries and coordination numbers. For instance, 4-tert-butyl-1,2-benzenedithiol, a derivative of this compound, has been used to synthesize complexes with transition metals like copper, cobalt, and nickel. google.com These complexes can exhibit interesting optical properties, such as strong absorption in the ultraviolet, visible, or near-infrared regions. google.com

The design of ligands based on this compound allows for the tuning of the electronic and steric properties of the resulting metal complexes. The bulky tert-butyl group can influence the solubility and packing of the complexes. solubilityofthings.com

Assembly and Reactivity of Metal-Thiolate Nanoclusters

A significant area of research involving this compound is its use as a protecting ligand for the synthesis of atomically precise metal nanoclusters. researcher.lifenih.govchemrxiv.org These nanoclusters are composed of a core of metal atoms surrounded by a shell of thiolate ligands. pitt.edu The thiolate ligands stabilize the nanocluster and influence its physicochemical properties. pitt.edu

Gold (Au), silver (Ag), copper (Cu), and platinum (Pt) nanoclusters protected by 4-tert-butylbenzenethiolate (TBBT) have been synthesized and characterized. researcher.lifenih.govchemrxiv.orgresearchgate.netruepinglab.comnih.gov For example, studies have shown the synthesis of [Au23(SPhtBu)17]0 and bimetallic clusters like [Au26Pd(SPhtBu)20]0 and [Au24Pt(SC2H4Ph)7(SPhtBu)11]0 through ligand exchange reactions. researcher.life

The structure of these nanoclusters can be incredibly complex, with specific numbers of metal atoms and ligands leading to "magic number" clusters with high stability. pitt.edu For instance, the structure of a (TOA)3AuAg16(TBBT)12 nanoparticle was determined to have a central gold atom surrounded by twelve silver atoms in an icosahedral core, capped by four additional silver atoms and the thiolate ligands. gatech.edu The reactivity of these nanoclusters is an active area of investigation, with applications in catalysis being a major focus. researcher.lifenih.govchemrxiv.orgruepinglab.comnih.gov The ligands play a crucial role, as partial removal of the thiolate ligands can be necessary to create active sites for catalysis. researcher.life

Detailed Mechanistic Investigations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic studies often employ a combination of experimental techniques and computational modeling.

For example, the mechanism of the anodic oxidation of 4-t-butyltoluene, a related compound, has been investigated to understand the formation of 4-t-butylbenzaldehyde. ajol.info These studies revealed that different mechanisms can be at play depending on the reaction conditions, such as current density. ajol.info

In the context of nanocluster chemistry, mechanistic studies focus on the ligand exchange processes and the transformation of one nanocluster to another. researcher.life The preferential sites for ligand exchange on the nanocluster surface have been investigated to understand how to control the composition and structure of the final product. nih.govchemrxiv.org

Furthermore, the role of this compound in radical reactions has been explored. For instance, in the hydroboration of alkynes and alkenes catalyzed by a copper nanocluster protected by 4-tert-butylbenzenethiol, mechanistic studies suggest the formation of boryl-centered radicals. ruepinglab.comnih.gov Free radical capture experiments are a common tool to probe such mechanisms. researchgate.net

The table below summarizes some of the key reactions and mechanistic aspects discussed:

| Reaction Type | Reactants | Products | Key Mechanistic Features |

| Thiol Oxidation | This compound | Di(4-butylphenyl)disulfide | Reversible redox process, can be initiated by various oxidants. libretexts.org |

| Electrophilic Aromatic Substitution | This compound, Electrophile (e.g., NO2+) | Substituted this compound | Two-step mechanism involving a carbocation intermediate (arenium ion). msu.edumsu.edu |

| Metal Complexation | This compound, Metal Salt | Metal-thiolate complex | Formation of a coordinate bond between the sulfur atom and the metal ion. google.com |

| Nanocluster Formation | This compound, Metal Precursor | Thiolate-protected metal nanocluster | Self-assembly process driven by the coordination of thiolate ligands to metal atoms. researcher.lifepitt.edu |

| Ligand Exchange on Nanoclusters | [Aun(SR)m], this compound | [Aun(SR)m-x(S-4-BuPh)x] | Stepwise substitution of original ligands with 4-butylbenzenethiolate. researcher.lifenih.govchemrxiv.org |

Studies on Radical Reaction Pathways

Initiation: The reaction is initiated by the formation of a radical species. This can be achieved through the decomposition of radical initiators, such as azobisisobutyronitrile (AIBN) or peroxides, upon heating or photolysis. msu.edulibretexts.org These initiators decompose to form primary radicals which then abstract the weakly bonded hydrogen atom from the thiol group of this compound to generate the crucial 4-butylbenzenethiyl radical. msu.edu

Propagation: The propagation phase involves a sequence of reactions where the thiyl radical is consumed and regenerated. A common pathway is the radical addition to unsaturated bonds, such as in alkenes or alkynes, a process known as hydrothiolation. oregonstate.eduresearchgate.net

Hydrogen Abstraction: An initiator radical (In•) abstracts the hydrogen atom from this compound to form the 4-butylbenzenethiyl radical.

4-Bu-C₆H₄-SH + In• → 4-Bu-C₆H₄-S• + In-H

Addition to Substrate: The newly formed thiyl radical adds to an unsaturated substrate (e.g., an alkene, R'-CH=CH₂) to form a carbon-centered radical intermediate. The stability of the benzylic radical contributes to the facility of this type of reaction. masterorganicchemistry.com

4-Bu-C₆H₄-S• + R'-CH=CH₂ → 4-Bu-C₆H₄-S-CH(R')-C•H₂

Chain Transfer: The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of this compound, yielding the final product and regenerating the thiyl radical, which can continue the chain reaction. msu.edu

4-Bu-C₆H₄-S-CH(R')-C•H₂ + 4-Bu-C₆H₄-SH → 4-Bu-C₆H₄-S-CH(R')-CH₃ + 4-Bu-C₆H₄-S•

Studies on analogous compounds, such as 4-(tert-butyl)benzenethiol, have shown participation in visible-light-induced tandem cyclizations, further highlighting the role of thiyl radicals in forming complex molecular scaffolds. researchgate.net

Termination: The chain reaction is terminated when two radical species combine, resulting in a non-radical product.

2 4-Bu-C₆H₄-S• → 4-Bu-C₆H₄-S-S-C₆H₄-Bu-4 (Dimerization to form a disulfide)

4-Bu-C₆H₄-S• + R''• → 4-Bu-C₆H₄-S-R'' (Combination with another radical)

Kinetic and Spectroscopic Probes for Intermediates

Elucidating the mechanism of reactions involving this compound requires the detection and characterization of transient intermediates, most notably the 4-butylbenzenethiyl radical. york.ac.uk A suite of advanced kinetic and spectroscopic techniques is employed for this purpose.

Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is the most direct method for detecting and characterizing radical species. scribd.com It specifically identifies species with unpaired electrons, such as the 4-butylbenzenethiyl radical, providing information about its electronic structure and environment. cdnsciencepub.com

Mass Spectrometry (MS): Modern mass spectrometry techniques, particularly those with soft ionization methods like Electrospray Ionization (ESI-MS), can be used to intercept and characterize transient intermediates in the solution phase. researchgate.neteuropa.eu By monitoring the reaction mixture over time, it is possible to identify the mass-to-charge ratio of intermediates, providing clues to their structure and role in the reaction pathway. numberanalytics.com

Transient Absorption Spectroscopy: This time-resolved spectroscopic technique is invaluable for studying the kinetics of short-lived intermediates. nih.gov Following initiation by a laser pulse (photolysis), the absorption spectrum of the transient species is recorded at very short timescales (femtoseconds to milliseconds). This allows for the direct observation of the formation and decay of intermediates like the thiyl radical, providing rate constants for individual reaction steps. york.ac.uk

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While less common for directly observing highly reactive radicals, these methods can be used to monitor the disappearance of reactants and the appearance of products and, in some cases, more stable intermediates. numberanalytics.com

| Technique | Information Obtained | Application to this compound Reactions |

|---|---|---|

| Electron Spin Resonance (ESR) | Direct detection and structural characterization of radical species. | Confirms the presence and structure of the 4-butylbenzenethiyl radical. scribd.comcdnsciencepub.com |

| Mass Spectrometry (ESI-MS) | Detection and identification of transient intermediates based on mass-to-charge ratio. | Identifies radical adducts and other short-lived species in the reaction mixture. researchgate.net |

| Transient Absorption Spectroscopy | Kinetic data (formation and decay rates) of short-lived species. | Measures the rate constants for the reactions of the 4-butylbenzenethiyl radical. nih.gov |

Influence of Solvent and Temperature on Reaction Kinetics

The rate and outcome of chemical reactions involving this compound are highly dependent on the reaction conditions, particularly the solvent and temperature.

Influence of Solvent: The solvent can significantly alter reaction kinetics through various interactions. inflibnet.ac.in In radical reactions, solvent polarity can stabilize transition states that have charge-separated character. oregonstate.eduajpojournals.org For instance, in the addition of a thiyl radical to an alkene, if the transition state has polar characteristics, a polar solvent can lower the activation energy and accelerate the reaction. chemrxiv.org Conversely, nonpolar solvents may be preferred for reactions involving purely nonpolar species. ajpojournals.org

| Solvent Property | Effect on Reaction Rate | Underlying Principle |

|---|---|---|

| Polarity | Increases rate of reactions with polar transition states. | Stabilization of charged or polar transition states and intermediates relative to reactants. ajpojournals.orgchemrxiv.org |

| Hydrogen Bonding Capability | Can increase or decrease rate depending on the specific reaction. | Solvation of reactants or transition states through hydrogen bonds can alter their reactivity. chemrxiv.org |

| Viscosity | Generally decreases rate. | Higher viscosity impedes the diffusion of reactant molecules, lowering the frequency of collisions. |

Influence of Temperature: Temperature has a profound effect on reaction rates, as described by the Arrhenius equation. Increasing the temperature increases the kinetic energy of the reacting molecules, leading to a greater frequency and energy of collisions, which in turn increases the reaction rate constant (k). This effect is particularly pronounced for reactions with high activation energies. nih.gov For example, the rate of radical initiation via the thermal decomposition of AIBN is highly temperature-dependent. Experiments involving the hydrogenation of the structurally similar n-butylbenzene have been conducted at elevated temperatures (350-390°C) to achieve sufficient reaction rates. teledos.gr

The relationship between temperature and the rate constant is given by: k = A * e^(-Ea/RT) Where:

k = rate constant

A = pre-exponential factor

Ea = activation energy

R = gas constant

T = absolute temperature (in Kelvin)

As shown in the equation, an increase in T leads to an exponential increase in k.

Sophisticated Spectroscopic and Analytical Characterization in 4 Butylbenzenethiol Research

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations, which correspond to the stretching and bending of chemical bonds, occur at characteristic frequencies that are highly dependent on the bond type, bond strength, and the mass of the atoms involved.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. upi.edu The resulting spectrum provides a unique pattern of absorption bands that are characteristic of the functional groups present. For 4-tert-butylbenzenethiol, the FTIR spectrum is defined by several key absorptions that confirm its structure. nih.gov The weak absorption band corresponding to the S-H (thiol) stretch is particularly diagnostic, though it is often less intense than O-H absorptions. upi.edu

Table 1: Characteristic FTIR Absorption Bands for 4-tert-Butylbenzenethiol

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2965-2870 | C-H Stretch | tert-Butyl Group |

| 2600-2550 | S-H Stretch | Thiol |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~1365 | C-H Bend | tert-Butyl (Umbrella) |

This table is generated based on data for 4-tert-butylbenzenethiol and established frequency correlation charts. nih.gov

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. researchgate.net Certain molecular vibrations, particularly those involving symmetric bonds or non-polar functional groups, produce a strong Raman signal. The sulfur-hydrogen (S-H) and carbon-sulfur (C-S) bonds in thiols are often more readily observed in Raman than in FTIR spectra. researchgate.net The spectrum of 4-tert-butylbenzenethiol shows characteristic peaks for the aromatic ring, the tert-butyl substituent, and the thiol group. nih.gov

Table 2: Key Raman Shifts for 4-tert-Butylbenzenethiol

| Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~2570 | S-H Stretch |

| ~1590 | Aromatic Ring Stretch |

| ~1100 | C-S Stretch / Ring Mode |

| ~1015 | Aromatic Ring Breathing Mode |

This table is generated based on data for 4-tert-butylbenzenethiol and related aromatic thiols. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H and ¹³C NMR spectra of 4-tert-butylbenzenethiol provide definitive evidence for its structure. The para-substitution on the benzene (B151609) ring and the high symmetry of the tert-butyl group lead to a relatively simple and easily interpretable set of signals. nih.gov

In the ¹H NMR spectrum, the nine protons of the tert-butyl group are chemically equivalent, resulting in a single, sharp signal (singlet). The protons on the aromatic ring constitute an AA'BB' spin system, appearing as a pair of doublets, characteristic of 1,4-disubstitution. The thiol proton appears as a singlet, the chemical shift of which can be concentration-dependent. utsouthwestern.edu

The ¹³C NMR spectrum is similarly informative. It shows distinct signals for the methyl and quaternary carbons of the tert-butyl group, as well as the four unique carbon environments within the para-substituted aromatic ring. illinois.edu

Table 3: ¹H NMR Chemical Shifts for 4-tert-Butylbenzenethiol in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30 | Doublet | 2H | Aromatic C-H (ortho to -SH) |

| ~7.25 | Doublet | 2H | Aromatic C-H (ortho to -C(CH₃)₃) |

| ~3.45 | Singlet | 1H | Thiol S-H |

Data compiled from the Spectral Database for Organic Compounds (SDBS) and PubChem. nih.govtcichemicals.com

Table 4: ¹³C NMR Chemical Shifts for 4-tert-Butylbenzenethiol

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~149.5 | Quaternary | Aromatic C -C(CH₃)₃ |

| ~133.0 | CH | Aromatic C -H (ortho to -SH) |

| ~126.5 | Quaternary | Aromatic C -SH |

| ~126.0 | CH | Aromatic C -H (ortho to -C(CH₃)₃) |

| ~34.5 | Quaternary | tert-Butyl -C (CH₃)₃ |

Data compiled from literature sources and spectral prediction databases. illinois.edu

While 1D NMR is sufficient for the structural confirmation of a simple molecule like 4-tert-butylbenzenethiol, advanced multi-dimensional techniques such as COSY, HSQC, and HMBC provide an even deeper level of analysis by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For 4-tert-butylbenzenethiol, a COSY spectrum would confirm the coupling between the two sets of aromatic protons. It would also show the lack of coupling for the tert-butyl and thiol protons, which appear as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. An HSQC spectrum would show a correlation between the proton signal at ~1.31 ppm and the carbon signal at ~31.3 ppm (the tert-butyl CH₃ groups), as well as correlations between the aromatic protons and their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is exceptionally useful for connecting different parts of a molecule. For 4-tert-butylbenzenethiol, an HMBC spectrum would show a crucial correlation from the tert-butyl protons (~1.31 ppm) to the aromatic quaternary carbon to which the group is attached (~149.5 ppm), unequivocally establishing the connectivity of the alkyl group to the ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. libretexts.org

For 4-tert-butylbenzenethiol (C₁₀H₁₄S), the molecular ion peak [M]⁺• would appear at an m/z of approximately 166. The fragmentation pattern is highly characteristic. The most common fragmentation pathway for tert-butyl substituted aromatic rings is the loss of a methyl radical (•CH₃, mass 15) to form a very stable tertiary benzylic carbocation. This results in a prominent peak at M-15 (m/z 151), which is often the base peak (the most intense peak) in the spectrum. thieme-connect.de This pattern is a key differentiator from the n-butyl isomer, which would preferentially fragment via benzylic cleavage to produce an ion at m/z 91. thieme-connect.de

Table 5: Prominent Ions in the Mass Spectrum of 4-tert-Butylbenzenethiol

| m/z Value | Ion Structure / Fragment Lost | Significance |

|---|---|---|

| 166 | [C₁₀H₁₄S]⁺• | Molecular Ion (M⁺•) |

| 151 | [M - CH₃]⁺ | Loss of a methyl radical; typically the base peak |

| 133 | [M - SH]⁺ | Loss of a sulfhydryl radical |

This table is based on established fragmentation patterns for alkylbenzenes and aromatic thiols. nih.govthieme-connect.de

Table of Compounds Mentioned

| Compound Name |

|---|

| 4-Butylbenzenethiol |

| 4-tert-Butylbenzenethiol |

Computational Chemistry and Theoretical Modeling of 4 Butylbenzenethiol Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic stability of 4-butylbenzenethiol. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the ground state properties of molecules like this compound and its derivatives. uva.nlresearchgate.net DFT calculations, such as those using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to determine optimized geometries, vibrational frequencies, and electronic properties. mdpi.com For instance, DFT has been used to calculate the most stable conformation, as well as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity. researchgate.net

A related compound, 4-tert-butylbenzene-1,2-dithiol, has been studied using DFT to predict its adsorption and reactivity on metal surfaces. Furthermore, DFT calculations have been instrumental in understanding the structure of nanoparticles functionalized with ligands like 4-tert-butylbenzenethiol (TBBT). gatech.edu The method provides insights into the interaction energies and electronic properties that govern the stability and function of such systems. gatech.eduresearchgate.net

Table 1: Calculated Electronic Properties of a Thiouracil Derivative using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (HOMO-LUMO) | 4.4 eV |

| Dipole Moment | 3.5 D |

This table presents theoretical data for a related thiouracil derivative to illustrate the types of properties calculated using DFT methods. The actual values for this compound would require specific calculations.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy. nsf.govacs.orgnih.gov They have been used to study the conformational landscapes and energetics of related molecules like n-butylbenzene. acs.orgnih.gov

For example, complete basis set (CBS) ab initio studies at the MP2 level have provided reliable energetics for different conformers of n-butylbenzene. acs.orgnih.gov These calculations help in determining the relative stability of various spatial arrangements of the butyl group with respect to the benzene (B151609) ring. acs.orgnih.gov Such high-accuracy predictions are crucial for understanding the subtle energetic differences that can influence the compound's physical and chemical behavior. iaea.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov MD simulations provide a detailed view of the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energy barriers between them. These simulations are also invaluable for studying intermolecular interactions, such as how this compound molecules interact with each other or with solvent molecules. researchgate.netnih.govrsc.org

By simulating the system over a period, MD can predict macroscopic properties like density and diffusion coefficients. nih.gov The force fields used in these simulations, such as AMBER, are parameterized to reproduce experimental data and quantum chemical calculations. nih.gov For related systems, MD simulations have been used to study the dynamics of guest molecules within host structures and the properties of polymer blends. nih.govrsc.orgacs.org

Reaction Mechanism Predictions and Transition State Analysis

Theoretical methods are extensively used to predict reaction mechanisms and analyze the transition states of chemical reactions involving thiols and aromatic compounds. researchgate.netrsc.org For instance, in the context of antioxidant activity, different reaction mechanisms like hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT) can be evaluated. researchgate.net

Computational studies on similar phenolic compounds have shown that the preferred reaction pathway can depend on the solvent environment. researchgate.net DFT calculations are often used to locate the transition state structures and calculate the activation energies for different reaction pathways. This information is critical for understanding the kinetics and thermodynamics of the reactions of this compound, such as its oxidation or its role in radical scavenging. researchgate.net

Table 2: Theoretical Kinetic Parameters for Antioxidant Reactions

| Reaction Mechanism | Activation Energy (kcal/mol) - Gas Phase | Activation Energy (kcal/mol) - Toluene |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | 10.5 | 12.1 |

| Single Electron Transfer-Proton Transfer (SET-PT) | 25.3 | 18.5 |

This table illustrates the type of data obtained from reaction mechanism studies on antioxidant compounds, showing how computational chemistry can predict the most favorable reaction pathways under different conditions. The values are representative and not specific to this compound.

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. chemrxiv.orgcore.ac.ukd-nb.infoacs.orgresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule, to correlate the structure with a specific property. d-nb.info

For a compound like this compound, QSPR models can be developed to predict a wide range of properties, such as boiling point, vapor pressure, and refractive index. chemrxiv.orgacs.org The development of a QSPR model involves selecting relevant molecular descriptors, building a mathematical model (e.g., using multiple linear regression or artificial neural networks), and validating the model's predictive power. d-nb.info These models are valuable tools for chemical design and risk assessment, as they can estimate properties without the need for experimental measurements. chemrxiv.orgcore.ac.uk

Advanced Applications of 4 Butylbenzenethiol in Materials Science and Catalysis

Design and Synthesis of Functional Nanomaterials

4-Butylbenzenethiol is instrumental in the bottom-up fabrication of sophisticated nanomaterials. Its role as a surface ligand is central to controlling the size, stability, and functionality of metallic nanoclusters and for organizing these structures into ordered assemblies.

Surface Passivation and Ligand Exchange in Nanoclusters

In the realm of atomically precise metal nanoclusters, surface-protecting ligands are essential for providing stability and preventing aggregation. rsc.org 4-tert-butylbenzenethiol (TBBT), a common derivative, serves as a bulky ligand that can passivate the surface of metal nanoclusters, influencing their structure, stability, and chemical behavior. acs.org The process of surface passivation involves the coordination of the thiol group to metal atoms on the cluster's surface, which restricts agglomeration and protects the cluster from oxidation. rsc.org

A powerful strategy for synthesizing new nanoclusters is the ligand exchange-induced size/structure transformation (LEIST). sci-hub.boxaip.org In this process, an existing nanocluster is treated with a new ligand, such as TBBT, which can induce a transformation into a different, often more stable, cluster size and structure. aip.org The bulkiness of the TBBT ligand is a key factor, directing reaction pathways and influencing the final product. rsc.orgacs.org For example, the transformation of the Au₂₃ nanocluster to the Au₃₆ nanocluster is activated by the TBBT ligand, proceeding through an Au₂₈ intermediate. sci-hub.box Similarly, TBBT has been used to convert Au₃₈(SCH₂CH₂Ph)₂₄ nanoclusters into tetrahedral Au₃₆(TBBT)₂₄ clusters. nih.gov

Detailed mechanistic studies have shown that the steric crowding of the incoming ligand governs the reaction pathway and product selectivity. rsc.org For instance, when a series of aromatic thiolate ligands with varying bulkiness at the para position were used, the more sterically hindered ligands favored the formation of the Au₂₈ nanocluster, while a gradual decrease in bulkiness led to the Au₃₆ nanocluster as the final product. rsc.org

| Parent Nanocluster | Incoming Ligand | Resulting Nanocluster(s) | Key Observation | Reference |

|---|---|---|---|---|

| Au₂₃(CyS)₁₆ | 4-tert-butylbenzenethiol (TBBT) | Au₂₈(TBBT)₂₀ → Au₃₆(TBBT)₂₄ | Ligand exchange induces size growth from a non-superatomic to a superatomic cluster. | sci-hub.box |

| Au₂₅(PET)₁₈ | 4-tert-butylbenzenethiol (TBBT) | Au₂₂(PET)₄(TBBT)₁₄ | Ligand exchange leads to a size reduction and formation of a stable intermediate. | acs.org |

| Au₃₈(SCH₂CH₂Ph)₂₄ | 4-tert-butylbenzenethiol (TBBT) | Au₃₆(TBBT)₂₄ | Transformation occurs via a disproportionation mechanism, releasing two Au atoms. | nih.gov |

| Au₂₅(CHT)₁₈ | 4-tert-butylbenzenethiol (TBBT) | Au₂₈(TBBT)₂₀ | The bulky TBBT ligand directs the transformation to the Au₂₈ product. | rsc.org |

Integration into Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. Alkanethiols and aromatic thiols, including this compound, readily form SAMs on noble metal surfaces like gold. sigmaaldrich.cngoogle.com The formation of these monolayers is driven by the strong, semi-covalent bond between sulfur and gold, which has an interaction energy of approximately 45 kcal/mol. sigmaaldrich.cn

Catalytic Systems Utilizing this compound Derivatives

Derivatives of this compound are crucial in developing advanced catalytic systems. By stabilizing metal nanoclusters, they create active and selective catalysts for a variety of organic reactions.

Homogeneous and Heterogeneous Catalysis Development

Catalysis can be classified as either homogeneous or heterogeneous. In homogeneous catalysis , the catalyst exists in the same phase as the reactants, for example, all components are dissolved in the same solution. savemyexams.comlibretexts.org In heterogeneous catalysis , the catalyst is in a different phase from the reactants, such as a solid catalyst used in a gas-phase or liquid-phase reaction. savemyexams.comwikipedia.org Heterogeneous catalysis is widely used in industry because it allows for easier separation of the catalyst from the product mixture. wikipedia.org The mechanism of heterogeneous catalysis typically involves the adsorption of reactants onto the catalyst's surface, reaction on the surface, and subsequent desorption of the products. libretexts.orgwikipedia.org

This compound plays a key role in the development of nanocluster-based catalysts, which can bridge the gap between homogeneous and heterogeneous systems. Atomically precise metal nanoclusters stabilized by ligands like TBBT possess a well-defined structure, allowing for a fundamental understanding of the catalytic active sites, similar to homogeneous catalysts. acs.org These nanoclusters can be used in solution (homogeneous) or supported on a solid material (heterogeneous). For instance, a palladium-thiolate complex synthesized from 4-tert-butylbenzenethiol can be reduced to form ultrasmall palladium nanoclusters with potential catalytic applications. sigmaaldrich.com

Application in Specific Organic Transformations (e.g., Hydroboration)

Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. masterorganicchemistry.comlibretexts.org The hydroboration-oxidation sequence is a two-step process that converts alkenes and alkynes into alcohols and aldehydes/ketones, respectively. masterorganicchemistry.comlibretexts.org The reaction typically proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon, and with syn-stereochemistry. masterorganicchemistry.com

Recently, an atomically precise copper nanocluster stabilized by 4-tert-butylbenzenethiol, [Cu₄₅(TBBT)₂₉(TPP)₄(C₄H₁₁N)₂H₁₄]²⁺ (Cu₄₅), has been synthesized and demonstrated as a highly efficient catalyst for the hydroboration of alkynes and alkenes. acs.org This nanocluster, which possesses a unique planar hexagonal Cu₇ core and a protective shell containing TBBT ligands, exhibits excellent catalytic activity. acs.org Mechanistic studies suggest that the macrocyclic ring within the nanocluster's shell acts as the active site for the reaction. acs.org The use of such well-defined nanoclusters as catalysts provides an opportunity to tune reactivity and selectivity at the atomic level for important organic transformations.

| Catalyst | Reaction | Substrate Example | Product Example | Key Feature | Reference |

|---|---|---|---|---|---|

| [Cu₄₅(TBBT)₂₉(TPP)₄(C₄H₁₁N)₂H₁₄]²⁺ | Hydroboration | Alkynes (e.g., Phenylacetylene) | Vinylborane | Highly efficient and selective catalysis by an atomically precise nanocluster. | acs.org |

| [Cu₄₅(TBBT)₂₉(TPP)₄(C₄H₁₁N)₂H₁₄]²⁺ | Hydroboration | Alkenes (e.g., Styrene) | Alkylborane | Active site is proposed to be the macrocyclic ring in the cluster's shell. | acs.org |

Polymer Chemistry and Polymer Material Modification

In polymer chemistry, this compound and its derivatives find applications as additives that can control polymerization reactions and enhance the durability of final materials. Related compounds like 4-tert-butylcatechol (B165716) (TBC) are widely used as stabilizers and polymerization inhibitors for reactive monomers such as styrene, butadiene, and vinyl acetate. wikipedia.orgatamanchemicals.com TBC is effective at preventing premature polymerization during manufacturing and storage. wikipedia.org

4-tert-Butylthiophenol itself is utilized as an intermediate in the production of polymer stabilizers and as an antioxidant for materials like synthetic rubber. chemicalbook.com Antioxidants are crucial for protecting polymers from degradation caused by oxidation, which can lead to a loss of mechanical properties. Furthermore, the broader class of tert-butylbenzene (B1681246) compounds is relevant in polymer modification. For instance, tert-butylbenzene has been used as a solvent in a novel solution-based method for modifying polyethylene (B3416737) (PE) chains with organic peroxides. rsc.orgresearchgate.net This process introduces long-chain branches, which increases the molecular weight and enhances the mechanical properties, such as stiffness and viscosity, of the polymer. rsc.org

Role as Polymerization Modifier or Stabilizer

There is no specific information available in the searched scientific literature or patents that details the role and efficacy of this compound as a polymerization modifier or stabilizer. General knowledge suggests that thiols can act as chain transfer agents, a process that modifies the molecular weight of polymers during their synthesis. However, no studies were found that specifically quantify the chain transfer constant of this compound or detail its stabilizing effects on specific polymerization reactions.

Functionalization of Polymeric Matrices

Similarly, a comprehensive search did not yield any research articles or patents describing the use of this compound for the functionalization of polymeric matrices. The process of functionalization involves chemically attaching molecules to a polymer backbone to impart specific properties. While the thiol group in this compound could theoretically be used for such "click" chemistry or other coupling reactions, no documented examples or research findings of its application in this context were discovered.

Due to the lack of specific and verifiable research on this compound for these advanced applications, the generation of a detailed and informative article as requested is not possible at this time.

Environmental Fate and Ecotoxicological Investigations of 4 Butylbenzenethiol

Biodegradation Pathways and Microbial Activity Studies

Biodegradation is a key process that determines the persistence of organic compounds in the environment. It involves the breakdown of materials by microorganisms such as bacteria and fungi. researchgate.net The ability of microbial communities to utilize a compound as a source of carbon and energy is the primary driver of its biodegradation in aerobic environments. researchgate.net While specific studies on the biodegradation of 4-butylbenzenethiol are not extensively documented, insights can be drawn from research on structurally similar compounds, such as alkylated phenols and other sulfur-containing organic molecules.

Microorganisms have evolved diverse metabolic pathways to break down a wide array of environmental contaminants. nih.gov For aromatic compounds, these pathways often involve initial enzymatic attacks that modify functional groups and open the aromatic ring. For instance, the biodegradation of 4-tert-butylphenol (B1678320), a structurally related compound, is carried out by bacteria like Sphingobium fuliginis OMI, which utilizes it as a sole carbon and energy source through a meta-cleavage pathway. nih.gov This suggests that a similar pathway could be involved in the breakdown of this compound, likely initiated by an oxidation of the thiol group or the aromatic ring.

The general strategy microbes use to break down pollutants is to funnel them into their central metabolism, such as the TCA cycle, through a series of enzymatic reactions known as degradation pathways. researchgate.net The presence of specific genes encoding these pathways defines a bacterium's ability to degrade a particular chemical. researchgate.netnih.gov It is also known that the presence of certain plants can stimulate the biodegradation of pollutants. For example, the root exudates of the giant duckweed (Spirodela polyrrhiza) have been shown to stimulate the degradation of 4-tert-butylphenol by promoting the growth of degrading bacteria. nih.gov

The table below summarizes potential microbial degradation characteristics for this compound based on related compounds.

| Feature | Observation from Related Compounds | Potential Implication for this compound |

| Degrading Microorganisms | Sphingobium fuliginis OMI degrades 4-tert-butylphenol. nih.gov Various bacteria and fungi degrade hydrocarbons and phenols. nih.govmdpi.com | Bacteria from genera like Sphingobium or Pseudomonas could potentially degrade this compound. |

| Potential Pathway | 4-tert-butylphenol is degraded via a meta-cleavage pathway. nih.gov | A similar aromatic ring cleavage pathway may be involved. The initial step could be oxidation of the thiol group to a sulfonate, followed by ring hydroxylation and cleavage. |

| Influencing Factors | Root exudates from Spirodela polyrrhiza enhance 4-t-BP degradation. nih.gov | The presence of aquatic or terrestrial plants could enhance the biodegradation of this compound in contaminated environments. |

| Biodegradability | A substance structurally similar to this compound is not expected to be readily biodegradable (< 10% over 28 days). canada.ca | This compound may be persistent in the environment under certain conditions. |

Sorption and Desorption Dynamics in Soil and Aquatic Environments

Sorption, the process by which a chemical binds to solid particles in soil or sediment, is a critical factor influencing its environmental transport and bioavailability. csic.esmdpi.com For hydrophobic organic compounds like this compound, sorption to soil and sediment particles is a significant process. mdpi.com This compound's low water solubility and its tendency to partition to organic matter mean it is likely to be found associated with solids rather than dissolved in water. canada.cafishersci.com

The extent of sorption is influenced by several factors, including the chemical's properties and the characteristics of the environmental matrix. csic.esawsjournal.org Key parameters are summarized in the table below.

| Parameter | Influence on Sorption | Relevance to this compound |

| Soil Organic Carbon | Higher organic carbon content generally leads to stronger sorption of hydrophobic compounds. awsjournal.org | This compound is expected to bind strongly to soils rich in organic matter. |

| Clay Content | Clay minerals can contribute to the sorption of organic compounds. awsjournal.org | Sorption may be significant in clay-rich soils. |

| pH | Soil and water pH can affect the charge of both the chemical and the soil particles, influencing sorption. awsjournal.org | As a thiol, this compound is a weak acid. At higher pH values, it may deprotonate to the thiolate anion, potentially reducing its sorption to negatively charged soil colloids. |

| Hydrophobicity (LogP) | Higher octanol-water partition coefficient (LogP or Kow) indicates greater hydrophobicity and stronger sorption. nih.gov | 4-tert-Butylbenzenethiol has a high calculated XLogP3 of 3.8, indicating a strong tendency to partition from water into organic phases like soil organic matter. nih.gov |

Due to its expected strong sorption, the mobility of this compound in the environment is likely to be low. fishersci.com It will tend to accumulate in soil and sediment, which can reduce its availability to microorganisms for degradation and limit its transport to groundwater. canada.camdpi.com Desorption, the release of the sorbed chemical back into the water phase, is often a slow process for strongly bound compounds, leading to their long-term persistence in soil and sediment. awsjournal.org The Organization for Economic Co-operation and Development (OECD) provides standardized methods, such as the batch equilibrium method, to experimentally determine the adsorption-desorption coefficients of chemicals on various soil types. oecd.orgoecd.org

Environmental Transport and Distribution Modeling

Environmental fate models are computational tools used to predict the movement and distribution of chemicals released into the environment. uic.edudbc.wroc.pl These models integrate a chemical's physical-chemical properties with environmental characteristics to simulate its partitioning between air, water, soil, and sediment. wikipedia.org

For a compound like this compound, key inputs for a transport model would include its water solubility, vapor pressure, and sorption coefficient (Koc). nih.govnih.gov Given its low water solubility and high sorption potential, models would likely predict limited transport in water and a tendency to accumulate in soil and sediment near the point of release. canada.cafishersci.com This process, known as retardation, causes the contaminant to move more slowly than the groundwater flow. epa.gov

Various models can be employed to predict environmental transport. For instance, models like MODFLOW are used to simulate groundwater flow, while transport models like MT3DMS and RT3D can simulate the fate and transport of dissolved contaminants, including processes like advection, dispersion, sorption, and degradation. uic.edu Such models are often used for assessing contamination from sources like petroleum hydrocarbon spills, which contain related compounds like benzene (B151609), toluene, ethylbenzene, and xylene (BTEX). uic.eduepa.gov The principles and models used for BTEX compounds could be adapted to predict the subsurface transport of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。